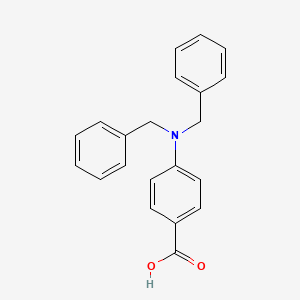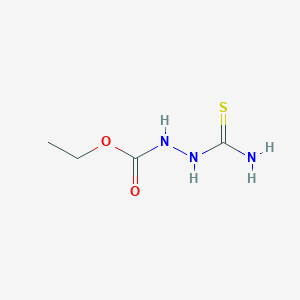![molecular formula C10H12FN3O2 B8769687 1H-Pyrrolo[2,3-b]pyridin-3-amine, 4-fluoro-5-(2-methoxyethoxy)-](/img/structure/B8769687.png)
1H-Pyrrolo[2,3-b]pyridin-3-amine, 4-fluoro-5-(2-methoxyethoxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 1H-Pyrrolo[2,3-b]pyridin-3-amine, 4-fluoro-5-(2-methoxyethoxy)- typically involves multi-step synthetic routes. One common method includes the cyclization of appropriate precursors under specific conditions. Industrial production methods often involve optimizing these synthetic routes to enhance yield and purity while minimizing costs and environmental impact .
Análisis De Reacciones Químicas
1H-Pyrrolo[2,3-b]pyridin-3-amine, 4-fluoro-5-(2-methoxyethoxy)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in reduced forms of the compound.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed .
Aplicaciones Científicas De Investigación
1H-Pyrrolo[2,3-b]pyridin-3-amine, 4-fluoro-5-(2-methoxyethoxy)- has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: The compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridin-3-amine, 4-fluoro-5-(2-methoxyethoxy)- involves its interaction with specific molecular targets. For example, it has been shown to inhibit the fibroblast growth factor receptor (FGFR) signaling pathway, which plays a crucial role in cell proliferation and survival. By inhibiting FGFR, the compound can induce apoptosis and inhibit the migration and invasion of cancer cells . The molecular pathways involved include the downregulation of FGFR signaling and the activation of apoptotic pathways .
Comparación Con Compuestos Similares
1H-Pyrrolo[2,3-b]pyridin-3-amine, 4-fluoro-5-(2-methoxyethoxy)- can be compared with other similar compounds, such as:
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar heterocyclic structure and are also studied for their biological activities and therapeutic potential.
1H-Pyrrolo[2,3-b]pyridine derivatives: These derivatives exhibit similar FGFR inhibitory activities and are used in cancer research.
The uniqueness of 1H-Pyrrolo[2,3-b]pyridin-3-amine, 4-fluoro-5-(2-methoxyethoxy)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C10H12FN3O2 |
|---|---|
Peso molecular |
225.22 g/mol |
Nombre IUPAC |
4-fluoro-5-(2-methoxyethoxy)-1H-pyrrolo[2,3-b]pyridin-3-amine |
InChI |
InChI=1S/C10H12FN3O2/c1-15-2-3-16-7-5-14-10-8(9(7)11)6(12)4-13-10/h4-5H,2-3,12H2,1H3,(H,13,14) |
Clave InChI |
AGFLQJVLFXDSNX-UHFFFAOYSA-N |
SMILES canónico |
COCCOC1=CN=C2C(=C1F)C(=CN2)N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1H-Imidazole-4-methanol, 1-[(4-methylphenyl)sulfonyl]-](/img/structure/B8769604.png)


![ethyl 2-amino-4-oxo-5,7-dihydro-3H-pyrrolo[3,4-d]pyrimidine-6(4H)-carboxylate](/img/structure/B8769626.png)


![ETHYL 5-METHYL-7-(3-NITROPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B8769644.png)





![4-[(2-Amino-6-chloropyrimidin-4-yl)amino]benzonitrile](/img/structure/B8769712.png)

